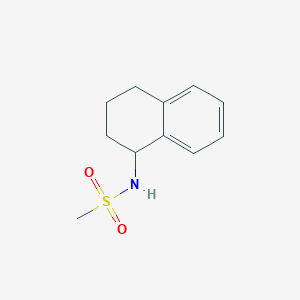![molecular formula C20H21NO5 B6093273 methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6093273.png)
methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-N-methylglycinate, commonly known as MDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDMP belongs to the class of designer drugs, which are synthetic compounds designed to mimic the effects of illegal drugs while avoiding legal restrictions.
Mecanismo De Acción
MDMP acts as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain by inhibiting its reuptake. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. MDMP also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
MDMP has been shown to increase the levels of serotonin and its metabolites in the brain, which is associated with its anxiolytic and antidepressant effects. MDMP also reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various diseases, including depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMP has several advantages for lab experiments, including its high potency, selectivity, and specificity for the serotonin transporter. MDMP also has a long half-life, which allows for prolonged effects in animal models. However, the limitations of MDMP include its potential for abuse and its unknown long-term effects on human health.
Direcciones Futuras
MDMP has the potential to be developed as a novel therapeutic agent for the treatment of various neuropsychiatric disorders. Future studies should focus on the optimization of the synthesis method, the elucidation of the molecular mechanism of action, and the evaluation of the safety and efficacy of MDMP in clinical trials. Additionally, the potential for abuse and addiction should be carefully considered in future studies.
In conclusion, MDMP is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MDMP acts as a selective serotonin reuptake inhibitor and partial agonist at the 5-HT1A receptor, which is associated with its anxiolytic, antidepressant, and anti-inflammatory effects. Future studies should focus on the optimization of the synthesis method, the elucidation of the molecular mechanism of action, and the evaluation of the safety and efficacy of MDMP in clinical trials.
Métodos De Síntesis
The synthesis of MDMP involves the reaction of 3-(1,3-benzodioxol-5-yl)-3-phenylpropanoic acid with N-methylglycine methyl ester hydrochloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain pure MDMP.
Aplicaciones Científicas De Investigación
MDMP has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, psychiatry, and pharmacology. MDMP has been shown to have anxiolytic, antidepressant, and anti-inflammatory effects in preclinical studies. MDMP has also been investigated for its potential use in treating substance abuse disorders, such as cocaine addiction.
Propiedades
IUPAC Name |
methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(12-20(23)24-2)19(22)11-16(14-6-4-3-5-7-14)15-8-9-17-18(10-15)26-13-25-17/h3-10,16H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMATDGFTZPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1H-indol-3-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093191.png)
![4-[5-(1H-indol-3-ylmethylene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B6093194.png)
![3-[(1-tert-butyl-5-oxopyrrolidin-3-yl)methyl]-7,8-dimethylquinazolin-4(3H)-one](/img/structure/B6093195.png)
![1-(3-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B6093204.png)
![ethyl 4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinecarboxylate](/img/structure/B6093207.png)


![methyl 3-[(2-thienylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B6093218.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6093221.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6093239.png)
![1-[2-methoxy-4-({[3-(3-pyridinyloxy)propyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6093250.png)
![2-[(3'-hydroxybiphenyl-2-yl)oxy]propanamide](/img/structure/B6093254.png)
![7-(cyclobutylmethyl)-2-[(5-methyl-2-pyrazinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093258.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-6-phenyl-3-pyridazinamine](/img/structure/B6093264.png)
